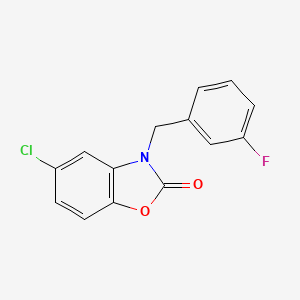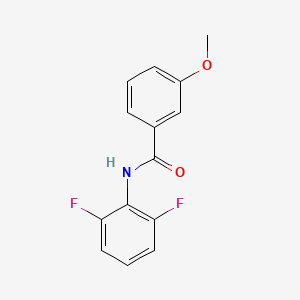
4-benzoylphenyl methyl(4-methylphenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-benzoylphenyl methyl(4-methylphenyl)carbamate, also known as benzoylphenylurea, is a chemical compound that has been used extensively in scientific research. It has been found to have a wide range of applications in various fields, including agriculture, medicine, and biochemistry.
Mécanisme D'action
The mechanism of action of 4-4-benzoylphenyl methyl(4-methylphenyl)carbamatel methyl(4-methylphenyl)carbamate is not fully understood. However, it is known to inhibit the activity of chitin synthase, an enzyme that is essential for the production of chitin, a major component of the exoskeleton of insects. This inhibition leads to the death of the insect.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-4-benzoylphenyl methyl(4-methylphenyl)carbamatel methyl(4-methylphenyl)carbamate are not fully understood. However, it has been found to have a low toxicity to mammals and birds, making it a safe insecticide to use in agriculture. In addition, it has been found to have antihistamine properties, which make it effective in treating allergies and asthma.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-4-benzoylphenyl methyl(4-methylphenyl)carbamatel methyl(4-methylphenyl)carbamate is its low toxicity to mammals and birds, making it a safe insecticide to use in agriculture. In addition, it has been found to have antihistamine properties, which make it effective in treating allergies and asthma. However, one of the limitations of using 4-4-benzoylphenyl methyl(4-methylphenyl)carbamatel methyl(4-methylphenyl)carbamate in lab experiments is that it is not water-soluble, making it difficult to dissolve in aqueous solutions.
Orientations Futures
There are many future directions for the research of 4-4-benzoylphenyl methyl(4-methylphenyl)carbamatel methyl(4-methylphenyl)carbamate. One possible direction is to study its potential as an antifungal agent. Another possible direction is to study its potential as a tool for studying the mechanism of action of various enzymes. Additionally, research could be done to develop more water-soluble derivatives of 4-4-benzoylphenyl methyl(4-methylphenyl)carbamatel methyl(4-methylphenyl)carbamate, which would make it easier to use in aqueous solutions.
Conclusion:
In conclusion, 4-4-benzoylphenyl methyl(4-methylphenyl)carbamatel methyl(4-methylphenyl)carbamate is a chemical compound that has been used extensively in scientific research. It has been found to have a wide range of applications in various fields, including agriculture, medicine, and biochemistry. Its low toxicity to mammals and birds makes it a safe insecticide to use in agriculture, and its antihistamine properties make it effective in treating allergies and asthma. Future research could explore its potential as an antifungal agent and as a tool for studying the mechanism of action of various enzymes.
Méthodes De Synthèse
The synthesis of 4-4-benzoylphenyl methyl(4-methylphenyl)carbamatel methyl(4-methylphenyl)carbamate is a relatively simple process. It can be synthesized by reacting 4-methylphenyl isocyanate with benzoyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature, and the product is obtained in high yield.
Applications De Recherche Scientifique
4-4-benzoylphenyl methyl(4-methylphenyl)carbamatel methyl(4-methylphenyl)carbamate has been used extensively in scientific research. It has been found to have a wide range of applications in various fields, including agriculture, medicine, and biochemistry. In agriculture, it has been used as an insecticide to control pests such as caterpillars, aphids, and beetles. In medicine, it has been used as an antihistamine to treat allergies and asthma. In biochemistry, it has been used as a tool to study the mechanism of action of various enzymes.
Propriétés
IUPAC Name |
(4-benzoylphenyl) N-methyl-N-(4-methylphenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO3/c1-16-8-12-19(13-9-16)23(2)22(25)26-20-14-10-18(11-15-20)21(24)17-6-4-3-5-7-17/h3-15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOTZFXICMCCEEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C)C(=O)OC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzoylphenyl methyl(4-methylphenyl)carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B5778329.png)
![N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanohydrazide](/img/structure/B5778331.png)

![2,2,2-trichloro-N-[4-(4-methyl-1-piperidinyl)phenyl]acetamide](/img/structure/B5778341.png)
![1,5-dimethyl-4-[(2-oxo-2H-chromen-4-yl)amino]-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5778350.png)
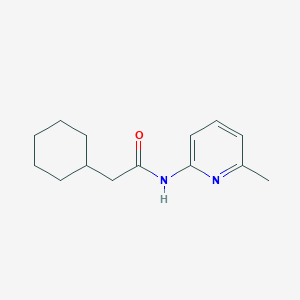
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-1-naphthamide](/img/structure/B5778363.png)
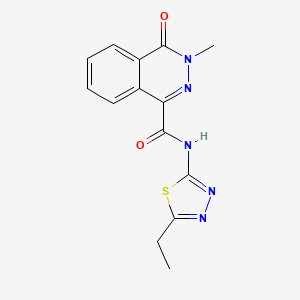
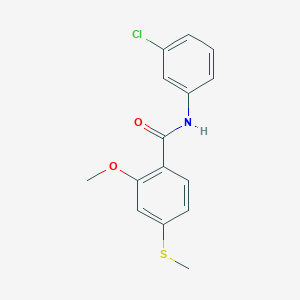
![1-(4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]ethanone](/img/structure/B5778382.png)
![2-{[(4-ethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5778402.png)
